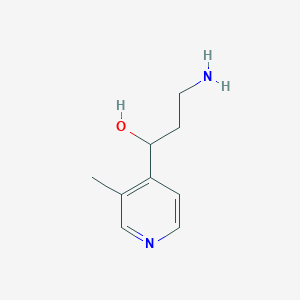
7-Chloro-3,4-diethyl-2-methylquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro-3,4-diethyl-2-methylquinoline: is a heterocyclic aromatic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry. This compound, characterized by the presence of a chlorine atom at the 7th position, ethyl groups at the 3rd and 4th positions, and a methyl group at the 2nd position, exhibits unique chemical properties that make it valuable in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-3,4-diethyl-2-methylquinoline can be achieved through several methods, including traditional and modern synthetic techniques. One common approach involves the Skraup synthesis , which is a classical method for preparing quinoline derivatives. This method typically involves the cyclization of aniline derivatives with glycerol in the presence of an oxidizing agent such as nitrobenzene or sulfuric acid .
Another modern approach is the microwave-assisted synthesis , which offers advantages such as reduced reaction times and higher yields. This method involves the use of microwave irradiation to promote the cyclization of suitable precursors under controlled conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to ensure high purity and yield. The use of green chemistry principles, such as solvent-free reactions and eco-friendly catalysts, is also gaining popularity in industrial production .
Chemical Reactions Analysis
Types of Reactions
7-Chloro-3,4-diethyl-2-methylquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 7th position can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation Reactions: The compound can be oxidized to form quinoline N-oxides using oxidizing agents like hydrogen peroxide or peracids.
Reduction Reactions: Reduction of the quinoline ring can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, amines, or thiols in the presence of a base such as potassium carbonate.
Oxidation: Hydrogen peroxide or peracids in an acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products Formed
Substitution: Formation of 7-substituted derivatives.
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of partially or fully reduced quinoline derivatives.
Scientific Research Applications
7-Chloro-3,4-diethyl-2-methylquinoline has several applications in scientific research:
Medicinal Chemistry: It is used as a precursor for the synthesis of various pharmacologically active compounds, including antimalarial, antimicrobial, and anticancer agents.
Biological Studies: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications: It serves as an intermediate in the production of dyes, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 7-Chloro-3,4-diethyl-2-methylquinoline depends on its specific application. In medicinal chemistry, it may act by:
Inhibiting Enzymes: The compound can inhibit enzymes involved in critical biological pathways, such as DNA gyrase in bacteria or topoisomerase in cancer cells.
Receptor Binding: It can bind to specific receptors, modulating their activity and affecting cellular responses.
Disrupting Cellular Processes: The compound may interfere with cellular processes such as DNA replication, transcription, and translation.
Comparison with Similar Compounds
Similar Compounds
- 7-Chloro-2-methylquinoline
- 4,7-Dichloro-2-methylquinoline
- 7-Chloro-3,4-dimethylquinoline
Uniqueness
7-Chloro-3,4-diethyl-2-methylquinoline is unique due to the presence of ethyl groups at the 3rd and 4th positions, which can influence its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it valuable for specific applications .
Properties
Molecular Formula |
C14H16ClN |
|---|---|
Molecular Weight |
233.73 g/mol |
IUPAC Name |
7-chloro-3,4-diethyl-2-methylquinoline |
InChI |
InChI=1S/C14H16ClN/c1-4-11-9(3)16-14-8-10(15)6-7-13(14)12(11)5-2/h6-8H,4-5H2,1-3H3 |
InChI Key |
LGTBHANDDBTUBY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N=C2C=C(C=CC2=C1CC)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


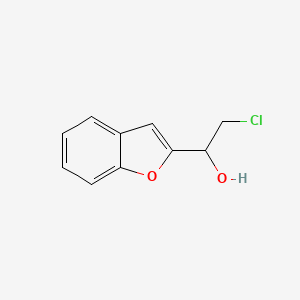
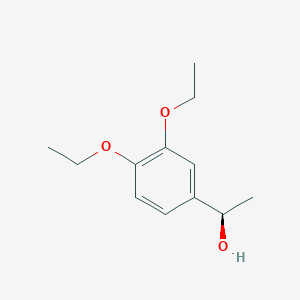
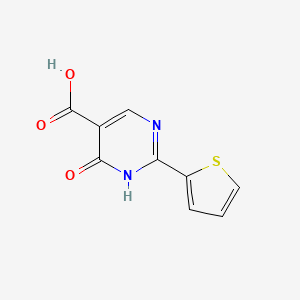
![4-[Butyl(methyl)amino]benzoic acid hydrochloride](/img/structure/B13207753.png)
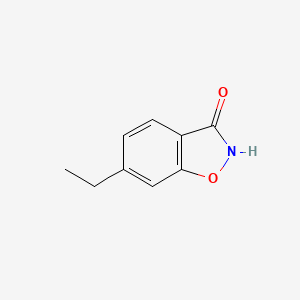
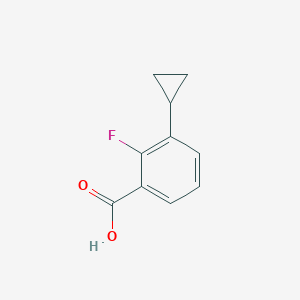
![3-[4-(Benzyloxy)phenyl]-2-oxopropanoic acid](/img/structure/B13207793.png)
![3-[(2-Methylpropyl)amino]benzonitrile](/img/structure/B13207796.png)
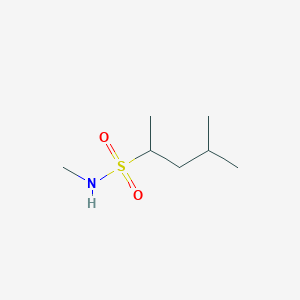
![3-[(3,4-Difluorobenzoyl)amino]propanoic acid](/img/structure/B13207806.png)
![Methyl 2-chloro-1-oxaspiro[2.6]nonane-2-carboxylate](/img/structure/B13207809.png)
![2-[5-(4-Cyanophenyl)furan-2-yl]acetic acid](/img/structure/B13207814.png)

